2-(1-Methylindolin-5-yl)ethan-1-amine
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Overview
Description
2-(1-Methylindolin-5-yl)ethan-1-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindolin-5-yl)ethan-1-amine typically involves the reaction of 1-methylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylindolin-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(1-Methylindolin-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methylindolin-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
- 1-Methylindole
- Ethylene diamine
Uniqueness
2-(1-Methylindolin-5-yl)ethan-1-amine is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,8H,4-7,12H2,1H3 |
InChI Key |
SROSWTVXZHZXGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)CCN |
Origin of Product |
United States |
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